Home > Products > Screening Compounds P16917 > 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one - 1326864-81-6

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Catalog Number: EVT-2701401
CAS Number: 1326864-81-6
Molecular Formula: C20H22BrNO4
Molecular Weight: 420.303
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound belonging to the class of benzoxazepines. This compound features a bromine atom and an ethoxy-substituted benzyl group, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is C18H22BrNO3C_{18}H_{22}BrNO_3, with a molecular weight of approximately 368.28 g/mol.

Source

The compound can be synthesized through various chemical methods, often involving the modification of existing benzoxazepine derivatives. It has been studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Classification

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is classified under heterocyclic compounds due to the presence of nitrogen in its structure. It is also categorized as a substituted benzoxazepine, which is known for its diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. Common methods include:

  1. Bromination: Introduction of the bromine atom into the benzoxazepine ring.
  2. Alkylation: Reaction with 3,4-diethoxybenzyl halides to form the desired substituted product.
  3. Cyclization: Formation of the benzoxazepine structure through cyclization reactions involving amines and aldehydes.

Technical Details

The synthesis may require specific conditions such as temperature control and the use of solvents to facilitate reactions. Reagents commonly used include brominating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) to promote alkylation.

Molecular Structure Analysis

Structure

The molecular structure of 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:

  • Core Structure: The compound features a benzoxazepine core with a fused ring system.
  • Substituents: The presence of a bromine atom at position 7 and a diethoxybenzyl group at position 4 significantly influences its chemical behavior.

Data

  • Molecular Formula: C18H22BrNO3C_{18}H_{22}BrNO_3
  • Molecular Weight: Approximately 368.28 g/mol
  • Chemical Identifiers:
    • CAS Number: Not specified in available sources.
    • InChI Key: Not specified in available sources.
Chemical Reactions Analysis

Reactions

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions typical for benzoxazepines:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  2. Reduction Reactions: The compound may be subjected to reduction processes to modify functional groups.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur affecting the ethoxy groups.

Technical Details

The reaction conditions (temperature, solvent) and catalysts (if necessary) must be optimized for efficient synthesis and yield.

Mechanism of Action

Data

Further research is required to elucidate the precise mechanism of action for 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one specifically.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility in organic solvents varies; detailed solubility data should be obtained from experimental studies.

Chemical Properties

  • Stability: The compound's stability under various conditions (light, heat) should be evaluated.
  • Reactivity: Reactivity with acids/bases and other reagents needs assessment for practical applications.

Relevant data on melting point, boiling point, and other thermodynamic properties are necessary for comprehensive characterization but are not explicitly documented in current sources.

Applications

Scientific Uses

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting diseases related to neurotransmitter imbalances.
  2. Research Tools: Useful in biochemical assays to study enzyme interactions or receptor activity.
  3. Pharmaceutical Development: May serve as a scaffold for synthesizing analogs with improved efficacy or reduced side effects.

Further exploration into its biological activity could lead to significant advancements in therapeutic applications.

Introduction to Benzoxazepine Derivatives in Medicinal Chemistry

Historical Development of 1,4-Benzoxazepin-3(2H)-one Scaffolds

The 1,4-benzoxazepin-3(2H)-one scaffold emerged as a privileged structure in medicinal chemistry following initial reports of its psychoactive properties in the 1960s. Early derivatives featured simple substitutions on the tricyclic core, primarily exploring modifications at the nitrogen atom (N4 position) or the aromatic ring. The introduction of bromine at the C7 position, exemplified by compounds like 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 105679-22-9), marked a significant advancement due to enhanced electronic properties and steric bulk that improved receptor binding affinity [3] [8]. This bromination pattern increased molecular polarizability, facilitating π-stacking interactions with biological targets. The evolution continued with 7-bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (PubChem CID: 53152595), demonstrating the scaffold’s tolerance for benzyl extensions at N4, which expanded its potential as a kinase inhibitor or GPCR modulator [1].

Table 1: Key Historical Milestones in Benzoxazepinone Development

CompoundSubstituentsStructural Innovation
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one7-Br, 4-CH₃Core bromination for enhanced bioactivity
7-Bromo-4-(4-ethylbenzyl)benzoxazepin-3(2H)-one7-Br, 4-(4-ethylbenzyl)N4-benzylation for target specificity
7-Bromo-4-(2,5-dimethoxybenzyl)benzoxazepin-3(2H)-one7-Br, 4-(2,5-dimethoxybenzyl)Ether-containing benzyl for solubility

The scaffold’s versatility is further evidenced by derivatives like 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS: 1326826-42-9), where alkoxy groups on the benzyl moiety improved aqueous solubility without compromising membrane permeability [6]. This progression underscores a strategic shift from planar heterocycles to three-dimensionally diverse architectures capable of probing unexplored biological space.

Role of Substituent Diversity in Benzoxazepine Bioactivity

Substituent engineering at the N4-benzyl position and C7 site critically modulates the pharmacodynamics and pharmacokinetics of benzoxazepinone derivatives. The target compound, 7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, exemplifies this principle through its distinct 3,4-diethoxybenzyl group. Compared to earlier analogs like the 4-ethylbenzyl derivative (PubChem CID: 53152595), the diethoxy extension introduces steric bulk and electron-donating capacity, potentially enhancing interactions with hydrophobic enzyme pockets or allosteric receptor sites [1] [2]. Ethoxy groups also increase lipophilicity (predicted LogP ≈ 3.5), facilitating blood-brain barrier penetration – a property computationally validated in related brominated benzoxazepines [3].

Table 2: Impact of N4-Substituents on Molecular Properties

N4-SubstituentExample CompoundKey Property Modifications
4-EthylbenzylCID 53152595Moderate LogP (≈3.2); compact hydrophobe
2,5-DimethoxybenzylCAS 1326826-42-9Increased polarity; H-bond acceptor capacity
3,4-DiethoxybenzylTarget CompoundEnhanced lipophilicity (LogP ≈3.5); conformational flexibility

The 7-bromo substituent remains a bioactivity cornerstone across derivatives. As demonstrated in 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CID: 54758742), bromine’s polarizability and size promote halogen bonding with biomolecular targets like kinases or phosphodiesterases, often augmenting inhibitory potency [3] [8]. In the target molecule, this bromine synergizes with the diethoxybenzyl group to create a multifaceted pharmacophore. Computational profiling of analogous structures suggests such compounds exhibit favorable drug-like properties: molecular weight <450, hydrogen bond acceptors <8, and topological polar surface area <80 Ų – aligning with Veber’s bioavailability criteria [3] [6].

Commercial availability of the compound through suppliers like Santa Cruz Biotechnology confirms its research utility, particularly in oncology and immunology screens where benzoxazepines modulate protein-protein interactions [2]. The absence of reported CAS or molecular weight data for this specific derivative in public databases highlights its status as an emerging investigational entity warranting further structure-activity relationship exploration [2].

Properties

CAS Number

1326864-81-6

Product Name

7-bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

IUPAC Name

7-bromo-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one

Molecular Formula

C20H22BrNO4

Molecular Weight

420.303

InChI

InChI=1S/C20H22BrNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3

InChI Key

AJDDFAHEGBMMKM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O)OCC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.